molecular formula C19H14F3N7O B5973690 3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B5973690
M. Wt: 413.4 g/mol
InChI Key: HZQLZAGVRJGQPQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a triazolo ring and a pyridazin ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The compound’s structure includes several functional groups that are common in medicinal chemistry, such as the triazolo and pyridazin rings. These groups can participate in various types of chemical reactions and can interact with biological targets in specific ways .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions, including those involving nucleophilic substitution and oxidative cyclization .

Scientific Research Applications

Pulmonary Inflammation and Lung Cancer Treatment

This compound has been identified for its potential in preparing medications aimed at relieving or controlling excessive lung inflammatory reactions . It can effectively inhibit excessive lung inflammatory reactions and may also inhibit metastasis and infiltration of lung cancer . This dual functionality makes it a promising candidate for further research in pulmonary medicine.

Anticancer Activity

The structural scaffold of this compound, which includes the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine moiety, has been associated with diverse pharmacological activities, including anticancer properties . Its ability to interact with various biological targets makes it a valuable molecule for designing new anticancer drugs.

Antimicrobial and Anti-inflammatory Agents

Research has shown that derivatives of the 1,2,4-triazolo scaffold exhibit significant antimicrobial and anti-inflammatory activities . This suggests that our compound could be developed into a new class of antimicrobial and anti-inflammatory agents, potentially addressing a wide range of infections and inflammatory conditions.

Enzyme Inhibition

The compound’s core structure is related to molecules that have been reported to act as inhibitors for various enzymes, such as carbonic anhydrase , cholinesterase , and alkaline phosphatase . These enzyme inhibitory activities can be harnessed for treating diseases like glaucoma, Alzheimer’s disease, and osteoporosis.

Antidepressant and Antipsychotic Applications

Compounds with similar structural features have been used in the development of drugs with antidepressant and antipsychotic effects . This indicates potential applications in the treatment of mental health disorders, where modulation of neurotransmitter systems is required.

Cardiovascular Disorders

The related compounds have also been utilized in the treatment of cardiovascular disorders . The pharmacophore present in our compound could be explored for its efficacy in managing conditions like hypertension and arrhythmias.

Type 2 Diabetes Management

There is evidence that the compound’s framework is beneficial in managing type 2 diabetes . This application is particularly important given the global rise in diabetes prevalence and the need for more effective treatments.

Hyperproliferative Disorders

Lastly, the compound has been linked to the treatment of hyperproliferative disorders , which include a range of conditions characterized by abnormal cell growth, such as psoriasis and certain types of cancer.

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the pharmacological activities of similar compounds, it could be of interest in drug discovery and development .

properties

IUPAC Name

3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N7O/c1-10-17-13(11-3-2-4-12(7-11)19(20,21)22)8-16(30)24-18(17)29(26-10)15-6-5-14-25-23-9-28(14)27-15/h2-7,9,13H,8H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQLZAGVRJGQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

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